molecular formula C3H5NO B125280 Ethyl isocyanate CAS No. 109-90-0

Ethyl isocyanate

Cat. No.: B125280
CAS No.: 109-90-0
M. Wt: 71.08 g/mol
InChI Key: WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Description

Ethyl isocyanate, also known as this compound, is an organic compound with the molecular formula C3H5NO. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Mechanism of Action

Mode of Action

Isocyanatoethane interacts with its target, the Top1 complex, by inducing cell apoptosis . Apoptosis is a form of programmed cell death, which means that Isocyanatoethane can cause cells to self-destruct. This interaction and the resulting changes can lead to the death of the cell, providing a potential mechanism for its insecticidal activities .

Biochemical Pathways

The primary biochemical pathway affected by Isocyanatoethane is the DNA replication and transcription pathway, due to its interaction with the Top1 complex . By inhibiting Top1, Isocyanatoethane prevents the normal supercoiling of DNA, which is necessary for replication and transcription. This disruption can lead to downstream effects such as halted cell growth and eventually, cell death .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on various factors including its chemical properties, the organism’s physiology, and the presence of specific transporters or enzymes .

Result of Action

The primary result of Isocyanatoethane’s action is cell death via apoptosis . This is due to its inhibition of the Top1 complex, leading to disruptions in DNA replication and transcription. In the context of its insecticidal use, this can lead to the death of the insect pests .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Isocyanatoethane. For instance, it is highly flammable and reacts with water to produce a corrosive liquid and carbon dioxide gas . Therefore, its storage and handling require specific conditions to ensure safety and efficacy . Furthermore, its effectiveness as an insecticide may also be influenced by environmental conditions such as temperature, humidity, and the presence of other organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl isocyanate can be synthesized through several methods. One common method involves the reaction of ethylamine with phosgene, resulting in the formation of this compound and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure safety and efficiency .

Industrial Production Methods

In industrial settings, isocyanatoethane is produced on a larger scale using similar synthetic routes. The process involves the careful handling of reactive chemicals and the implementation of safety measures to prevent exposure to toxic by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with isocyanatoethane include alcohols, amines, and water. The reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group .

Major Products Formed

The major products formed from reactions involving isocyanatoethane include:

Scientific Research Applications

Ethyl isocyanate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its relatively simple structure allows for easy manipulation in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

isocyanatoethane
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InChI

InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3
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InChI Key

WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Canonical SMILES

CCN=C=O
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Molecular Formula

C3H5NO
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DSSTOX Substance ID

DTXSID5059379
Record name Ethyl isocyanate
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Molecular Weight

71.08 g/mol
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Physical Description

Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO]
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Boiling Point

60 °C
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Solubility

Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons
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Density

0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/
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Vapor Density

2.45 (Air = 1)
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Vapor Pressure

17.5 [mmHg]
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Mechanism of Action

The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme.
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Color/Form

Liquid

CAS No.

109-90-0
Record name ETHYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.5 g) was suspended in dimethylformamide (20 ml) and triethylamine (3 ml) was added. The dark solution was filtered. Ethyl isocyanate (0.53 ml) was prepared by slowly adding lead tetra acetate (7.3 g) to a solution of propionamide (1.2 g) in dimethylformamide (50 ml). The solution was initially blood-red, but after stirring for one hour at room temperature it turned colourless. The solution of pyrazinone was added and the mixture stirred at room temperature for 36 hours. It was evaporated to dryness and the residue was washed with water; the resulting orange solid was collected by filtration. Recrystallization from glacial acetic acid afforded the title compound; m.p. >300° C.; νmax (liquid paraffin) 1660, 1640 cm-1 ; δ (DMSO-d6) 1.07 (t, 3H, CH3), 6.05 (t, 1H, --NHEt), 7.93, 8.08 (2d, 2H, pyridine H's).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetra acetate
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
50.5%

Synthesis routes and methods III

Procedure details

A mixture of 57 parts of 1-chloroethylcarbamyl chloride, 156 parts of ethyl isocyanate and 841 parts of hexamethylene diisocyante is heated to 90° C. in the course of 3 hours, whilst passing a stream of nitrogen at 22° C. through the mixture. A mixture of 11.8 parts (42.5% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, 10.1 parts (23.8% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 149 parts of ethyl isocyanate is obtained in the distillation receiver.
[Compound]
Name
57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Analogously to Example 46, 0.05 mol of 3-amino-5-trifluoromethylindazole and 0.05 mol of ethyl isocyanate in 100 ml of pyridine give 3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide (melting point: 131°-132° C; 47% of theory) in 1 hour at 10°-15° C.
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl isocyanate
Reactant of Route 2
Reactant of Route 2
Ethyl isocyanate
Reactant of Route 3
Reactant of Route 3
Ethyl isocyanate
Reactant of Route 4
Ethyl isocyanate
Reactant of Route 5
Ethyl isocyanate
Reactant of Route 6
Ethyl isocyanate
Customer
Q & A

Q1: How do 1-chloro-2-isocyanatoethane derivatives interact with their target and what are the downstream effects?

A1: While the exact mechanism of action for these specific derivatives isn't fully elucidated in the provided papers, one study investigated their interaction with DNA gyrase, a validated antibacterial target []. Docking studies revealed that 1-chloro-2-isocyanatoethane derivatives of thiomorpholine, piperazine, and morpholine exhibit high affinity for DNA gyrase, comparable to known antibiotics like ciprofloxacin and tetracycline []. Binding to DNA gyrase can inhibit DNA replication and transcription, ultimately leading to bacterial cell death.

Q2: What is the structural characterization of 1-chloro-2-isocyanatoethane and how do modifications impact its activity?

A2: 1-chloro-2-isocyanatoethane acts as a building block. Researchers synthesized derivatives by reacting it with thiomorpholine, piperazine, and morpholine [, ]. This introduces structural diversity, influencing the compounds' interactions with biological targets. The study demonstrated that the morpholine derivative displayed the most promising anti-microbial activity against Gram-positive bacteria, with the piperazine and thiomorpholine derivatives showing less potency []. This highlights the impact of structural modifications on biological activity, a key principle in structure-activity relationship (SAR) studies.

Q3: What analytical techniques were employed to characterize these compounds?

A3: While the provided abstracts don't delve into specific analytical methods for the 1-chloro-2-isocyanatoethane derivatives, common techniques for characterizing these types of compounds include:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 31P) and Infrared (IR) spectroscopy can provide structural information and confirm the presence of specific functional groups [].
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can determine the molecular weight and provide insights into fragmentation patterns, aiding in structural elucidation [].

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